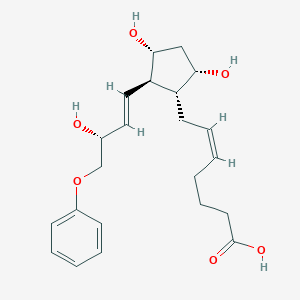

16-phenoxy tetranor Prostaglandin F2alpha

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPQZCFUFGJPFI-UEAHRUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51705-19-2 | |

| Record name | 16-Phenoxy-17,18,19,20-tetranorprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051705192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-PHENOXY-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I3HIL901K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ocular Hypotensive Mechanism of 16-phenoxy tetranor Prostaglandin F2α: A Molecular Dissection

An In-Depth Technical Guide for Researchers

Abstract: 16-phenoxy tetranor Prostaglandin F2α is a potent synthetic analog of the endogenous prostaglandin F2α (PGF2α). Its structural modifications, specifically the phenoxy group at the ω-terminus, confer enhanced metabolic stability and significantly greater binding affinity for the prostaglandin F (FP) receptor compared to its natural counterpart.[1][2] This has established it and similar analogs, like latanoprost, as first-line therapeutics for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[3][4][5] This guide provides a detailed examination of the molecular mechanisms underpinning its therapeutic effect, from receptor activation and intracellular signaling to the modulation of aqueous humor outflow dynamics. We will explore the core signaling cascades, the rationale behind key experimental validations, and provide actionable protocols for researchers in the field.

Part 1: Receptor Engagement and Signal Transduction

The therapeutic action of 16-phenoxy tetranor PGF2α is initiated by its specific and high-affinity binding to the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[1][6] This interaction is the critical first step that triggers a cascade of intracellular events, primarily through the Gq protein signaling pathway.[7]

Enhanced FP Receptor Affinity

The defining characteristic of 16-phenoxy tetranor PGF2α is its superior binding to the FP receptor. The addition of a phenoxy group to the prostaglandin structure significantly enhances its affinity.[8] This modification not only increases the potency of the molecule but also contributes to its prolonged duration of action.

Causality Insight: The rationale for developing analogs with higher receptor affinity is twofold. Firstly, it allows for a lower effective therapeutic dose, minimizing potential off-target effects. Secondly, a stronger ligand-receptor interaction can lead to a more sustained signaling response, which is ideal for a once-daily dosing regimen common in glaucoma therapy.[5]

| Compound | Relative Binding Affinity to FP Receptor | Source |

| Prostaglandin F2α (Endogenous) | 100% | (Reference Standard) |

| 16-phenoxy tetranor PGF2α | ~440% | [1][2] |

The Gq/Phospholipase C Signaling Cascade

Upon binding of 16-phenoxy tetranor PGF2α, the FP receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.[7] This activation leads to the dissociation of the Gαq subunit, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC).[7][9]

PLC acts on phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two critical second messengers:[7][9]

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.

-

Diacylglycerol (DAG): Remains embedded in the plasma membrane.

This primary signaling pathway is the central hub from which downstream physiological effects diverge.

Calcium Mobilization and Protein Kinase C Activation

The generation of IP3 and DAG triggers two parallel signaling arms:

-

IP3 and Calcium (Ca²⁺) Release: IP3 binds to its specific receptors on the membrane of the endoplasmic reticulum (ER), causing the release of stored intracellular calcium (Ca²⁺) into the cytosol.[9] This transient spike in cytosolic Ca²⁺ acts as a crucial signal for numerous cellular processes.

-

DAG and Protein Kinase C (PKC): DAG, in conjunction with the increased cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family.[10] Activated PKC phosphorylates a wide array of target proteins, modulating their activity and leading to changes in gene expression and cellular function. It has been suggested that PGF2α acts by activating PKC to inhibit progesterone production in luteal cells.[10]

These events form the core of the intracellular response to FP receptor stimulation.

Part 2: The Physiological Outcome: Increased Aqueous Humor Outflow

The primary mechanism by which 16-phenoxy tetranor PGF2α and its analogs reduce IOP is by increasing the outflow of aqueous humor, predominantly through the unconventional or uveoscleral outflow pathway.[11][12][13] This process involves significant remodeling of the extracellular matrix (ECM) within the ciliary muscle.[14] A secondary effect on the conventional (trabecular) outflow pathway is also proposed.[3][15]

Uveoscleral Outflow and ECM Remodeling

The uveoscleral pathway allows aqueous humor to exit the eye through the interstitial spaces within the ciliary muscle.[11] The resistance to this outflow is largely determined by the density and composition of the ECM surrounding the ciliary muscle cells.

FP receptor activation in ciliary muscle cells initiates signaling cascades that lead to an increased expression and secretion of Matrix Metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, and MMP-9.[11][16] These enzymes are responsible for degrading components of the ECM, such as collagens.[11] This enzymatic remodeling increases the spaces between ciliary muscle fibers, thereby reducing hydraulic resistance and facilitating a significant increase in uveoscleral outflow.[11] The signaling pathway involves the induction of transcription factors like c-Fos and c-Jun, which form the AP-1 complex that can activate MMP gene promoters.[11][17]

Modulation of the Trabecular Meshwork and Cytoskeleton

While the primary effect is on the uveoscleral pathway, evidence also points to an influence on the conventional trabecular outflow system.[3][14] This is thought to be mediated by changes in the cytoskeleton of trabecular meshwork (TM) cells. The Rho/Rho-associated kinase (ROCK) signaling pathway is a key regulator of TM cell contractility and cytoskeletal organization.[18][19] Activation of the Rho/ROCK pathway leads to TM contraction, which increases outflow resistance.[19] While PGF2α analogs are known to activate Rho, the ultimate effect on TM outflow is complex and may involve a balance of multiple signaling inputs that lead to a net relaxation or change in cell shape that facilitates outflow.

Part 3: Experimental Validation Protocols

To investigate the mechanism of action of 16-phenoxy tetranor PGF2α, a series of well-established in-vitro assays can be employed. The following protocols provide a self-validating framework for confirming the key steps in the signaling cascade.

Protocol 1: Intracellular Calcium Mobilization Assay

Objective: To quantify the increase in cytosolic free calcium in response to FP receptor agonism. This directly validates the activation of the Gq/PLC/IP3 pathway.

Methodology:

-

Cell Culture: Plate primary human ciliary muscle (HCM) or trabecular meshwork (HTM) cells onto 96-well, black-walled, clear-bottom plates and grow to ~90% confluency.

-

Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with the buffer to remove extracellular dye.

-

Baseline Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for 2-5 minutes to establish a stable signal.

-

Compound Addition: Using the reader's injection system, add varying concentrations of 16-phenoxy tetranor PGF2α to the wells.

-

Post-Injection Measurement: Immediately begin measuring fluorescence intensity every 1-2 seconds for 3-5 minutes to capture the transient calcium peak.

-

Data Analysis: The change in fluorescence (or ratio for ratiometric dyes like Fura-2) is proportional to the change in intracellular [Ca²⁺]. Plot the peak response against the agonist concentration to determine the EC₅₀.

Trustworthiness Check: A positive control (e.g., ATP, which also signals through a Gq-coupled receptor) should be run in parallel. A negative control using an FP receptor antagonist prior to agonist addition should block the calcium signal, confirming receptor specificity.

Protocol 2: MMP Activity Assay (Gelatin Zymography)

Objective: To measure the activity of secreted MMPs (specifically gelatinases like MMP-2 and MMP-9), providing direct evidence of ECM-remodeling enzyme upregulation.

Methodology:

-

Cell Treatment: Grow HCM cells to confluency. Replace the growth medium with serum-free medium for 24 hours to reduce background protease activity.

-

Stimulation: Treat the cells with 16-phenoxy tetranor PGF2α (e.g., 1 µM) or vehicle control in serum-free medium for 24-72 hours.[16]

-

Sample Collection: Collect the conditioned medium from the cells. Centrifuge to remove any cellular debris.

-

Protein Quantification: Determine the total protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading.

-

Electrophoresis: Load equal amounts of protein onto a non-reducing SDS-PAGE gel co-polymerized with gelatin (1 mg/mL).

-

Renaturation & Development:

-

After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow enzymes to refold.

-

Incubate the gel in a development buffer containing CaCl₂ and ZnCl₂ (required for MMP activity) at 37°C for 18-24 hours.

-

-

Staining & Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Analysis: Quantify the band intensity using densitometry software.

Trustworthiness Check: The development step should be repeated with a buffer containing a broad-spectrum MMP inhibitor (e.g., EDTA). The absence of clear bands in this control gel confirms that the observed activity is due to metalloproteinases.[16]

Sources

- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 2. caymanchem.com [caymanchem.com]

- 3. aoa.org [aoa.org]

- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 7. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 10. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of action of prostaglandins on uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 13. drugs.com [drugs.com]

- 14. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Effect of prostaglandin analogs on matrix metalloproteinases and tissue inhibitor of metalloproteinases in eyelid muscle specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 16-phenoxy tetranor PGF2α

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of 16-phenoxy tetranor PGF2α, a potent and metabolically stable synthetic analog of prostaglandin F2α (PGF2α). We will delve into its molecular interactions, cellular signaling cascades, and physiological effects, offering insights for researchers and drug development professionals exploring its therapeutic potential.

Introduction: A Potent Analog in the Prostaglandin Family

16-phenoxy tetranor PGF2α is a synthetic prostaglandin analog designed for enhanced biological activity and metabolic stability compared to its endogenous counterpart, PGF2α.[1] Prostaglandins are a class of lipid compounds with diverse hormone-like effects, acting as autocrine and paracrine factors in close proximity to their site of synthesis.[2] PGF2α itself is involved in a wide array of physiological processes, including smooth muscle contraction, luteolysis, and inflammation.[2] The structural modifications in 16-phenoxy tetranor PGF2α, specifically the addition of a phenoxy group at the 16th position and the tetranor alteration of the omega chain, confer unique properties that make it a subject of significant interest in pharmacology.

The primary target of 16-phenoxy tetranor PGF2α is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Its significantly enhanced binding affinity for the FP receptor underpins its potent biological effects.[1] This guide will explore the intricacies of this interaction and its downstream consequences.

Molecular Profile and Physicochemical Properties

The structural modifications of 16-phenoxy tetranor PGF2α are key to its enhanced biological activity.

-

16-phenoxy group: The introduction of a phenoxy group at the C-16 position is a critical modification. This bulky aromatic group is understood to enhance the binding affinity of the molecule to the FP receptor.[3] The precise interactions with the receptor's binding pocket are a subject of ongoing research, but it is hypothesized that this group engages in favorable hydrophobic and/or aromatic interactions, leading to a more stable ligand-receptor complex.

-

Tetranor modification: The "tetranor" designation indicates the removal of four carbons from the omega (ω) chain of the prostaglandin structure. This alteration is primarily associated with increased metabolic stability. Prostaglandins are typically rapidly metabolized through oxidation of the ω-chain. By shortening this chain, 16-phenoxy tetranor PGF2α is less susceptible to enzymatic degradation, leading to a longer biological half-life and sustained activity.

To enhance its cellular permeability and bioavailability, 16-phenoxy tetranor PGF2α is often formulated as a prodrug, such as a methyl ester or isopropyl ester.[1][4] These esterified forms are more lipophilic and can more readily cross cell membranes. Once inside the target tissue, endogenous esterases hydrolyze the ester bond, releasing the active carboxylic acid form of the molecule.[5]

Table 1: Physicochemical Properties of 16-phenoxy tetranor PGF2α and its Prodrugs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 16-phenoxy tetranor PGF2α | C22H30O6 | 390.47 | Crystalline Solid |

| 16-phenoxy tetranor PGF2α methyl ester | C23H32O6 | 404.5 | Oily Solid |

| 16-phenoxy tetranor PGF2α isopropyl ester | C25H36O6 | 432.5 | Oily Solid |

High-Affinity Binding to the Prostaglandin F Receptor (FP Receptor)

The biological activity of 16-phenoxy tetranor PGF2α is initiated by its high-affinity binding to the FP receptor. It has been reported to bind to the FP receptor on ovine luteal cells with a remarkable 440% greater affinity than the native PGF2α.[1] This enhanced affinity is a direct consequence of its structural modifications.

Experimental Protocol: Competitive Radioligand Binding Assay for FP Receptor

This protocol outlines a general method for determining the binding affinity of a test compound like 16-phenoxy tetranor PGF2α to the FP receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the FP receptor.

Materials:

-

Cell membranes expressing the human FP receptor (commercially available or prepared from cell lines).

-

Radiolabeled PGF2α (e.g., [3H]-PGF2α).

-

Unlabeled PGF2α (for determining non-specific binding).

-

Test compound (16-phenoxy tetranor PGF2α).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Binding buffer.

-

A fixed concentration of [3H]-PGF2α (typically at or below its Kd).

-

Increasing concentrations of the test compound or unlabeled PGF2α.

-

Cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Causality Behind Experimental Choices:

-

Use of a radiolabeled ligand: Allows for sensitive and quantitative detection of binding.

-

Competitive binding format: Enables the determination of the affinity of an unlabeled compound by its ability to displace the radiolabeled ligand.

-

Filtration step: Provides a rapid and effective way to separate bound and free radioligand.

-

Cheng-Prusoff equation: A standard method for converting the experimentally determined IC50 value to the more intrinsic measure of affinity, the Ki value.

Downstream Signaling Pathway: Activation of the Gq/Phospholipase C Cascade

The FP receptor is a member of the Gq family of G-protein coupled receptors. Upon binding of an agonist like 16-phenoxy tetranor PGF2α, the receptor undergoes a conformational change that activates the associated heterotrimeric Gq protein. This initiates a well-defined intracellular signaling cascade.

The key steps in this pathway are:

-

Gq Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This leads to a rapid increase in intracellular calcium concentration ([Ca2+]i).[8]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased [Ca2+]i, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a common method for measuring the increase in intracellular calcium in response to an FP receptor agonist.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to 16-phenoxy tetranor PGF2α.

Materials:

-

A cell line endogenously or recombinantly expressing the FP receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (16-phenoxy tetranor PGF2α).

-

A fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation).[9]

Procedure:

-

Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate for 1-2 hours at 37°C to allow the dye to enter the cells and be de-esterified.

-

-

Compound Preparation: Prepare serial dilutions of 16-phenoxy tetranor PGF2α in assay buffer.

-

Fluorescence Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Use the automated injector to add the different concentrations of the test compound to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).[10]

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Causality Behind Experimental Choices:

-

Calcium-sensitive dyes: These dyes exhibit a significant increase in fluorescence upon binding to free calcium, providing a direct readout of intracellular calcium levels.

-

Pluronic F-127: A non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester dyes in the aqueous loading buffer.

-

Kinetic reading: Essential for capturing the rapid transient increase in intracellular calcium that occurs upon receptor activation.

-

Automated injection: Ensures that the agonist is added simultaneously to all wells and that the fluorescence reading begins immediately, which is critical for capturing the peak response.

Physiological and Therapeutic Implications

The potent agonism of 16-phenoxy tetranor PGF2α at the FP receptor translates into significant physiological effects, primarily related to smooth muscle contraction and luteolysis. These effects form the basis of its potential therapeutic applications.

Ocular Hypotensive Effects and Glaucoma Treatment

Prostaglandin F2α analogs are a first-line treatment for open-angle glaucoma, a condition characterized by elevated intraocular pressure (IOP).[11] FP receptor agonists lower IOP by increasing the uveoscleral outflow of aqueous humor.[12] The proposed mechanism involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.

The high potency of 16-phenoxy tetranor PGF2α suggests it could be a highly effective ocular hypotensive agent. Its metabolic stability would also be advantageous, potentially allowing for less frequent dosing.

Luteolytic Activity and Reproductive Applications

In many species, PGF2α is the natural luteolysin, responsible for the regression of the corpus luteum at the end of the estrous cycle if pregnancy does not occur.[13] Potent FP receptor agonists like 16-phenoxy tetranor PGF2α can be used to synchronize estrus in livestock for breeding purposes and to terminate unwanted pregnancies.[14][15] The enhanced potency and prolonged action of this analog could offer advantages in veterinary medicine.

Conclusion

16-phenoxy tetranor PGF2α is a powerful synthetic prostaglandin analog with significantly enhanced affinity for the FP receptor and increased metabolic stability. Its biological activity is mediated through the canonical Gq/PLC signaling pathway, leading to a robust increase in intracellular calcium. These properties make it a valuable tool for research into FP receptor function and a promising candidate for the development of new therapeutics in ophthalmology and reproductive medicine. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in various preclinical and clinical settings.

References

- Bito, L. Z. (1972). Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids. Experimental Eye Research, 14(2), 181-192.

-

Prostaglandin. (2023, November 28). In Wikipedia. Retrieved January 24, 2026, from [Link]

- Yousufzai, S. Y., & Abdel-Latif, A. A. (1995). Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. Experimental Eye Research, 61(5), 535-544.

- Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.

- Bishop, C. V., et al. (2010). Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells. Endocrinology, 151(11), 5496–5505.

- Boivin, S., et al. (2021). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 64(22), 16474-16488.

- Brumsted, J. R., et al. (1989). Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro. Fertility and Sterility, 52(5), 769-773.

- Wang, T., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Journal of Pharmacological and Toxicological Methods, 86, 1-9.

-

ResearchGate. (n.d.). Calcium Mobilization Assay. Retrieved January 24, 2026, from [Link]

- Altman, D. W., & Fisher, T. E. (2009). Prostaglandin F2 alpha and the thromboxane A2 analogue ONO-11113 stimulate Ca2+ fluxes and other physiological responses in rat liver. Further evidence that prostanoids may be involved in the action of arachidonic acid and platelet-activating factor. The Biochemical journal, 260(1), 85–91.

- Takagi, Y., et al. (2018). Ocular hypotensive effects of prostaglandin analogs in Japanese patients with normal-tension glaucoma: a literature review. Clinical Ophthalmology, 12, 1821–1829.

- Sharif, N. A., et al. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 175(8), 1119-1138.

- Asher, G. W., et al. (1995). Luteolytic potency of a prostaglandin analogue at different stages of the oestrous cycle in red deer. Reproduction, Fertility and Development, 7(4), 833-839.

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved January 24, 2026, from [Link]

- Komoto, J., et al. (2006). Prostaglandin F2α Formation from Prostaglandin H2 by Prostaglandin F Synthase (PGFS): Crystal Structure of PGFS Containing Bimatoprost. Biochemistry, 45(46), 13735-13742.

- Cunha, T. S., et al. (2022). Evaluation of luteolysis, follicle size, and time to ovulation in Holstein heifers treated with two different analogs and doses of prostaglandin-F2α. Journal of Dairy Science, 105(8), 6945-6956.

- Woodward, D. F., et al. (1993). Studies on the ocular hypotensive effects of prostaglandin F2 alpha ester prodrugs and receptor selective prostaglandin analogs. Journal of Ocular Pharmacology, 9(3), 195-207.

- Duffy, D. M., & Stouffer, R. L. (2008). Prostaglandin Synthesis, Metabolism, and Signaling Potential in the Rhesus Macaque Corpus Luteum throughout the Luteal Phase of the Menstrual Cycle. Endocrinology, 149(7), 3525–3535.

- Dams, I., et al. (2013). Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

- De Ceuninck, L., et al. (2014). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1175, 109-119.

- Stocco, C., et al. (2001).

-

Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved January 24, 2026, from [Link]

- Woodward, D. F., et al. (1995). Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha. Journal of Ocular Pharmacology and Therapeutics, 11(3), 389-403.

- Griffin, B. W., et al. (1999). AL-8810: a novel prostaglandin F2alpha analog with selective antagonist effects at the prostaglandin F2alpha (FP) receptor. Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284.

- Long, B. H., et al. (1988). Structure-activity relationships of VP-16 analogues. Cancer Research, 48(24 Pt 1), 7158-7162.

- Liu, Z. Y., Wu, X. R., & He, X. C. (1985). [Synthesis of 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 20(2), 140–142.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin - Wikipedia [en.wikipedia.org]

- 3. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Prostaglandin F2 alpha and the thromboxane A2 analogue ONO-11113 stimulate Ca2+ fluxes and other physiological responses in rat liver. Further evidence that prostanoids may be involved in the action of arachidonic acid and platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. dovepress.com [dovepress.com]

- 12. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin Synthesis, Metabolism, and Signaling Potential in the Rhesus Macaque Corpus Luteum throughout the Luteal Phase of the Menstrual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Luteolysis induced by a prostaglandin F2alpha analogue occurs independently of prolactin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Activity of 16-phenoxy tetranor Prostaglandin F2α

Abstract

This technical guide provides a comprehensive overview of 16-phenoxy tetranor Prostaglandin F2α, a potent and metabolically stable analog of the naturally occurring Prostaglandin F2α (PGF2α). We will delve into the intricate details of its molecular structure, including its stereochemistry, and explore the key structural modifications that confer its enhanced biological activity. This guide will elucidate its mechanism of action through the prostaglandin F receptor (FP receptor) and the subsequent downstream signaling cascades. Furthermore, we will present detailed protocols for the chemical synthesis, analytical characterization, and biological evaluation of this compound, making this a valuable resource for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and reproductive biology.

Introduction: The Prostaglandin F2α Analogs

Prostaglandins are a class of lipid compounds that are derived from fatty acids and exert diverse hormone-like effects in animals.[1] Prostaglandin F2α (PGF2α) is a crucial member of this family, playing a significant role in smooth muscle contraction and luteolysis.[2] However, the therapeutic applications of native PGF2α are often limited by its rapid in vivo metabolism. This has spurred the development of synthetic analogs with improved stability and enhanced potency. 16-phenoxy tetranor Prostaglandin F2α is a prime example of such an analog, designed to resist metabolic degradation and exhibit superior affinity for its target receptor.[3]

This guide will provide a deep dive into the core structural features of 16-phenoxy tetranor Prostaglandin F2α and the scientific rationale behind its design. We will explore how its unique chemical architecture translates into its potent biological activity, offering insights for the design of future prostaglandin-based therapeutics.

Molecular Structure and Stereochemistry

The systematic name for 16-phenoxy tetranor Prostaglandin F2α is 9α,11α,15R-trihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid .[2] Let's dissect this name to understand the molecule's intricate structure:

-

Prosta-5Z,13E-dien-1-oic acid: This forms the core prostaglandin skeleton, a 20-carbon carboxylic acid containing a cyclopentane ring. The designations "5Z" and "13E" refer to the stereochemistry of the double bonds in the two side chains, which are crucial for proper receptor binding.

-

9α,11α,15R-trihydroxy: These denote the specific stereoconfiguration of the three hydroxyl groups. The "α" designation indicates that the hydroxyl groups at positions 9 and 11 are oriented on the same side of the cyclopentane ring, below the plane of the ring. The "R" configuration at the C15 hydroxyl group in the omega side chain is also essential for biological activity.

-

16-phenoxy: This is the key modification that distinguishes this analog. A phenoxy group (-O-Ph) is attached at the 16th carbon position. This bulky aromatic group serves to sterically hinder the action of the enzyme 15-hydroxyprostaglandin dehydrogenase, which is the primary enzyme responsible for the metabolic inactivation of prostaglandins.

-

17,18,19,20-tetranor: This indicates the removal of the last four carbon atoms from the omega side chain, which is a common strategy in designing prostaglandin analogs to modulate their activity and metabolic profile.

The precise stereochemistry of these functional groups is paramount for the molecule's high-affinity interaction with the FP receptor.

Prodrug Formulations

To enhance lipophilicity and improve bioavailability, particularly for topical applications like in the treatment of glaucoma, 16-phenoxy tetranor Prostaglandin F2α is often formulated as a prodrug. Common examples include:

-

Methyl ester (C23H32O6): The carboxylic acid is esterified with a methyl group.[4]

-

Isopropyl ester (C25H36O6): The carboxylic acid is esterified with an isopropyl group.[5]

-

Methyl amide (C23H33NO5): The carboxylic acid is converted to a methyl amide.[2]

These ester and amide prodrugs are readily hydrolyzed by endogenous esterases and amidases in tissues to release the active carboxylic acid form.[2][4][5]

Mechanism of Action: Targeting the FP Receptor

16-phenoxy tetranor Prostaglandin F2α exerts its biological effects by acting as a potent agonist of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[2] This analog exhibits a significantly higher binding affinity for the FP receptor compared to the endogenous ligand, PGF2α, with reports indicating an affinity that is 440% greater.[3]

FP Receptor Signaling Pathway

The activation of the FP receptor by 16-phenoxy tetranor Prostaglandin F2α initiates a well-defined downstream signaling cascade mediated by the Gq family of G proteins. The key steps are as follows:

-

Receptor Activation: Binding of the agonist to the FP receptor induces a conformational change in the receptor.

-

Gq Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme, phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The elevated intracellular calcium levels, in conjunction with DAG, activate Protein Kinase C (PKC).

-

Cellular Response: Activated PKC then phosphorylates a variety of downstream target proteins, leading to the ultimate cellular responses, such as smooth muscle contraction or luteolysis.

The following diagram illustrates the FP receptor signaling pathway:

Synthesis and Characterization

Analytical Characterization

To ensure the identity, purity, and structural integrity of synthesized 16-phenoxy tetranor Prostaglandin F2α, a combination of analytical techniques is employed.

Table 1: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a specific retention time under defined chromatographic conditions. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the calculated molecular weight (e.g., for the methyl ester: C23H32O6, MW = 404.5 g/mol ). Fragmentation patterns can provide further structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation and stereochemical assignment. | A complex spectrum with characteristic chemical shifts and coupling constants for the protons and carbons in the molecule, confirming the connectivity and stereochemistry of the various functional groups. |

A detailed protocol for the HPLC analysis of prostaglandin analogs can be found in the literature, often employing reversed-phase columns and UV detection.[7] Similarly, established methods for the NMR characterization of prostaglandins provide a reference for spectral interpretation.[8][9][10][11]

Biological Activity and Therapeutic Potential

The primary biological activities of 16-phenoxy tetranor Prostaglandin F2α stem from its potent agonism at the FP receptor, leading to:

-

Luteolysis: The regression of the corpus luteum, which is a key process in the reproductive cycle of many mammals.[2]

-

Smooth Muscle Contraction: Potent contraction of uterine and other smooth muscles.[2]

These properties make it a valuable tool in veterinary medicine for estrous cycle synchronization and termination of pregnancy. In human medicine, its ability to increase uveoscleral outflow has led to its investigation and the development of related analogs for the treatment of glaucoma by reducing intraocular pressure.[2]

Quantitative Biological Data

The enhanced potency of 16-phenoxy tetranor Prostaglandin F2α compared to native PGF2α can be quantified using various in vitro assays.

Table 2: Comparative Biological Activity

| Compound | Assay | Endpoint | Result | Reference |

| 16-phenoxy tetranor PGF2α | Competitive Radioligand Binding (ovine luteal cells) | Binding Affinity | 440% greater than PGF2α | [3] |

| PGF2α | Inositol Phosphate Formation (HEK 293 cells with hcb-FP receptor) | EC50 | 10 nM | [12] |

Further studies are required to determine the specific EC50 and IC50 values for 16-phenoxy tetranor Prostaglandin F2α in functional and binding assays, respectively.

Experimental Protocols

The following protocols provide a framework for the biological characterization of 16-phenoxy tetranor Prostaglandin F2α.

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the FP receptor.

Experimental Workflow:

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human FP receptor (e.g., HEK293 cells). Homogenize the cells in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

50 µL of radioligand (e.g., [³H]-PGF2α) at a concentration near its Kd.

-

50 µL of the test compound (16-phenoxy tetranor PGF2α) at various concentrations. For determining non-specific binding, use a high concentration of unlabeled PGF2α. For total binding, add assay buffer.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13]

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the FP receptor.

Experimental Workflow:

Step-by-Step Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing the FP receptor into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells to remove excess dye.

-

Compound Addition and Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Record a baseline fluorescence reading. Inject the test compound (16-phenoxy tetranor PGF2α) at various concentrations and immediately begin monitoring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).[7][14][15][16]

Conclusion

16-phenoxy tetranor Prostaglandin F2α stands as a testament to the power of medicinal chemistry in enhancing the therapeutic potential of natural compounds. Its strategic structural modifications result in a molecule with increased metabolic stability and significantly enhanced affinity for the FP receptor. This in-depth guide has provided a comprehensive examination of its structure, mechanism of action, and methods for its synthesis and biological evaluation. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers in the ongoing exploration of prostaglandin analogs and their therapeutic applications. As our understanding of the intricacies of prostaglandin signaling continues to evolve, compounds like 16-phenoxy tetranor Prostaglandin F2α will undoubtedly play a crucial role in the development of novel and more effective therapies for a range of physiological conditions.

References

-

16-phenoxy tetranor Prostaglandin F2α methyl ester. Cayman Chemical.

-

16-phenoxy tetranor Prostaglandin F2α methyl amide. Cayman Chemical.

-

16-Phenoxy tetranor prostaglandin F2α. MedChemExpress.

-

16-phenoxy tetranor Prostaglandin F2α. Bertin Bioreagent.

-

16-phenoxy tetranor Prostaglandin F2α isopropyl ester. Cayman Chemical.

-

16-phenoxy tetranor Prostaglandin F2α cyclopropyl methyl amide. Cayman Chemical.

-

human Prostanoid FP Receptor Cell Line. Revvity.

-

Crider, J. Y., & Griffin, B. W. (1997). Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha. The Journal of biological chemistry, 272(43), 27147–27154.

-

Lille, Ü., & Pehk, T. (1986). 13С NMR spectroscopy of prostaglandins. 2. Prostanoids with oxygen at C 9 and their intermediates. Eesti NSV Teaduste Akadeemia Toimetised. Keemia, 35(3), 185-193.

-

Prostaglandin. Wikipedia.

-

Park, J. H., Lee, J. H., Pyo, J. S., & Lee, D. W. (2020). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of pharmaceutical and biomedical analysis, 189, 113467.

-

Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(11), 4357.

-

Calcium imaging protocol. BrainVTA.

-

Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 63(15), 8196–8211.

-

Prostaglandin F Receptor Reporter Assay Kit. Cayman Chemical.

-

De Pascali, F., Inoue, A., & Benovic, J. L. (2018). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. Journal of cellular signaling, 3(1), e16.

-

Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform. International Journal of Molecular Sciences, 21(1), 268.

-

Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 695.

-

Results from the IC50 assay. ResearchGate.

-

Radioligand Binding Assay Protocol. Gifford Bioscience.

-

Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Molecules, 28(11), 4357.

-

16-phenoxy tetranor Prostaglandin F2α. Bertin Bioreagent.

-

Kawada, K., Kimura, B. J., & Rexroad, C. E. (1995). Synthesis and biological activity of azide-substituted 16-phenoxy- and 17-phenyl-PGF2 alpha prostaglandins. Journal of medicinal chemistry, 38(2), 266–276.

-

Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Investigative ophthalmology & visual science, 46(12), 4558–4565.

-

204958Orig1s000. accessdata.fda.gov.

-

Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM.

Sources

- 1. Mobilization of extracellular Ca2+ by prostaglandin F2 alpha can be modulated by fluoride in 3T3-L1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Prostaglandin photoaffinity probes: synthesis and biological activity of azide-substituted 16-phenoxy- and 17-phenyl-PGF2 alpha prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kirj.ee [kirj.ee]

- 9. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 10. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. brainvta.tech [brainvta.tech]

- 15. jdc.jefferson.edu [jdc.jefferson.edu]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Receptor Binding Affinity of 16-phenoxy tetranor Prostaglandin F2α

This guide provides a comprehensive technical overview of 16-phenoxy tetranor Prostaglandin F2α and its interaction with the Prostaglandin F2α receptor (FP receptor). It is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid pharmacology and related therapeutic areas. This document delves into the molecular interactions, signaling pathways, and the methodologies for quantifying the binding affinity of this potent synthetic prostaglandin analog.

Introduction: The Significance of the FP Receptor and its Ligands

The Prostaglandin F2α (PGF2α) receptor, a member of the G-protein coupled receptor (GPCR) family, is a key player in a multitude of physiological processes.[1][2] Its activation by the endogenous ligand PGF2α mediates uterine smooth muscle contraction, luteolysis, and the regulation of intraocular pressure.[3][4] Consequently, the FP receptor has emerged as a critical therapeutic target for conditions ranging from reproductive health to glaucoma.[1][3]

Synthetic prostaglandin analogs, such as 16-phenoxy tetranor Prostaglandin F2α, have been developed to overcome the metabolic instability of the natural ligand while exhibiting enhanced affinity and selectivity for the FP receptor.[3] 16-phenoxy tetranor PGF2α is a metabolically stable analog characterized by a phenoxy group at the ω-terminus. This structural modification significantly enhances its binding affinity, reportedly binding to the FP receptor on ovine luteal cells with 440% greater affinity than PGF2α itself.[3][5] Understanding the precise binding characteristics of such analogs is paramount for the development of novel therapeutics with improved efficacy and side-effect profiles.

The Prostaglandin F2α (FP) Receptor Signaling Cascade

The FP receptor primarily couples to the Gq family of G proteins.[6] Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

Furthermore, studies have demonstrated that PGF2α can transactivate the epidermal growth factor receptor (EGFR) and subsequently trigger the mitogen-activated protein kinase (MAPK) signaling pathway, implicating the FP receptor in the regulation of cell proliferation.[6][7]

Caption: FP Receptor Signaling Cascade.

Quantifying Binding Affinity: A Technical Protocol

The "gold standard" for determining the affinity of a ligand for its receptor is the radioligand binding assay.[8][9] This section provides a detailed protocol for a competitive binding assay to determine the inhibition constant (Ki) of 16-phenoxy tetranor PGF2α for the FP receptor. This type of assay measures the ability of an unlabeled test compound (the "competitor," in this case, 16-phenoxy tetranor PGF2α) to displace a radiolabeled ligand that has a known affinity for the receptor.[10][11]

Essential Reagents and Materials

-

Radioligand: [³H]-PGF2α (a commonly used radioligand for the FP receptor).

-

Test Compound: 16-phenoxy tetranor PGF2α.

-

FP Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human FP receptor (e.g., HEK293-FP) or a tissue known to be rich in FP receptors (e.g., bovine corpus luteum).[12]

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. The inclusion of divalent cations like Mg²⁺ is often crucial for optimal GPCR-ligand interactions.

-

Wash Buffer: Ice-cold binding buffer.

-

Non-specific Binding Control: A high concentration of unlabeled PGF2α (e.g., 10 µM).

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine to reduce non-specific binding).

-

Scintillation Cocktail and Counter.

Experimental Workflow: A Step-by-Step Guide

The following protocol is a self-validating system, incorporating controls for total binding, non-specific binding, and data analysis to ensure the integrity of the results.

Step 1: Membrane Preparation

-

Rationale: To isolate the fraction of the cell that contains the FP receptor.

-

Procedure:

-

Harvest cells or tissue and homogenize in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[13]

-

Step 2: Competitive Binding Assay

-

Rationale: To measure the displacement of the radioligand by the test compound across a range of concentrations.

-

Procedure (in a 96-well plate format):

-

Total Binding Wells: Add FP receptor membranes, a fixed concentration of [³H]-PGF2α (typically at or near its Kd value), and binding buffer.

-

Non-specific Binding (NSB) Wells: Add FP receptor membranes, [³H]-PGF2α, and a saturating concentration of unlabeled PGF2α.

-

Competitor Wells: Add FP receptor membranes, [³H]-PGF2α, and varying concentrations of 16-phenoxy tetranor PGF2α (typically in serial dilutions).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

-

Step 3: Separation of Bound and Free Ligand

-

Rationale: To isolate the radioligand that is bound to the receptor from the unbound radioligand in the solution.

-

Procedure:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.[13]

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Dry the filter mat.

-

Step 4: Quantification

-

Rationale: To measure the amount of radioactivity bound to the membranes on the filters.

-

Procedure:

-

Add scintillation cocktail to each well of the filter plate.

-

Count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

-

Sources

- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 2. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. multispaninc.com [multispaninc.com]

- 12. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

A Senior Application Scientist's Guide to the Convergent Synthesis of 16-phenoxy-17,18,19,20-tetranor Prostaglandin F2α

Abstract

This technical guide provides a comprehensive overview of a robust and widely adopted synthetic strategy for 16-phenoxy-17,18,19,20-tetranor Prostaglandin F2α, a potent and metabolically stable analog of the endogenous Prostaglandin F2α (PGF2α). This analog exhibits significantly higher binding affinity to the prostaglandin F (FP) receptor, making it and its derivatives (such as Latanoprost) critical active pharmaceutical ingredients (APIs) in therapeutic areas like ophthalmology for the treatment of glaucoma.[1][2] The synthetic approach detailed herein is rooted in the classic Corey lactone methodology, a convergent strategy that has become a cornerstone of prostaglandin synthesis for its efficiency and stereochemical control.[3][4] We will dissect the synthesis into its core stages: the elaboration of the ω-chain (lower side-chain), the critical stereoselective reduction of the C-15 ketone, and the installation of the α-chain (upper side-chain), followed by final deprotection. This guide emphasizes the causal relationships behind procedural choices, offering field-proven insights into achieving high diastereoselectivity and overall yield.

Introduction: The Significance of the Phenoxy Moiety

Endogenous prostaglandins are characterized by rapid metabolism, primarily through oxidation of the C-15 hydroxyl group, which significantly shortens their biological half-life. The synthesis of 16-phenoxy-17,18,19,20-tetranor PGF2α addresses this limitation. The introduction of a phenoxy group at the C-16 position sterically hinders the metabolic oxidation of the crucial C-15 hydroxyl group, leading to a metabolically stable compound with enhanced therapeutic duration.[5] This structural modification also surprisingly increases the binding affinity for the FP receptor to 440% of that of native PGF2α, highlighting its importance as a therapeutic agent.[1][2][5]

The core challenge in synthesizing this and other PGF2α analogs lies in the precise installation of multiple stereocenters on the cyclopentane core and the two side chains. The landmark work by E.J. Corey established a highly effective retrosynthetic approach that disconnects the molecule into three key fragments: the cyclopentane core (derived from the "Corey Lactone"), the α-chain, and the ω-chain.[4] This convergent strategy allows for the independent synthesis and later coupling of these fragments, maximizing efficiency and simplifying purification.

Retrosynthetic Analysis and Overall Strategy

Our synthetic strategy begins with the commercially available (−)-Corey lactone diol. This key intermediate contains the requisite stereochemistry of the cyclopentane core. The synthesis proceeds through a linear sequence of elaborating the two side chains onto this core.

Figure 1: A high-level retrosynthetic pathway for 16-phenoxy tetranor PGF2α based on the Corey lactone approach.

Synthesis of the ω-Chain and Enone Formation

The first major stage involves the installation of the lower side chain containing the 16-phenoxy moiety. This is typically achieved via a Horner-Wadsworth-Emmons (HWE) reaction, which is favored over a classical Wittig reaction for its superior E-selectivity and the ease of removal of the phosphate by-product.

Step 1: Preparation of the Corey Aldehyde

The synthesis commences with the protection of the two hydroxyl groups of the Corey lactone, commonly as p-phenylbenzoate (PBP) or tetrahydropyranyl (THP) ethers, to prevent unwanted side reactions. The protected lactone is then reduced to the corresponding lactol (a hemiacetal) using a sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H). Subsequent oxidation, typically under Swern or Moffatt conditions, furnishes the key "Corey Aldehyde" intermediate without epimerization of the adjacent stereocenter.

Step 2: Horner-Wadsworth-Emmons Condensation

The Corey Aldehyde is then subjected to an HWE reaction with the phosphonate bearing the phenoxy-terminated side chain. The choice of base is critical; a mild base such as lithium chloride and an amine base (e.g., DBU or triethylamine) in an aprotic solvent like acetonitrile is often used to prevent elimination or epimerization of the aldehyde.[6] This reaction reliably forms the E-enone, establishing the correct geometry of the C13-C14 double bond.

Protocol 1: Horner-Wadsworth-Emmons Reaction for ω-Chain Installation

-

To a solution of dimethyl (2-oxo-4-phenoxybutyl)phosphonate (1.2 eq.) in anhydrous acetonitrile, add lithium chloride (1.2 eq.) and DBU (1.1 eq.).

-

Stir the mixture at room temperature for 30 minutes to generate the phosphonate anion.

-

Cool the reaction mixture to 0 °C and add a solution of the Corey Aldehyde (1.0 eq.) in acetonitrile dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the enone intermediate.

| Reagent | Molar Eq. | Purpose |

| Corey Aldehyde | 1.0 | Electrophile |

| Dimethyl (2-oxo-4-phenoxybutyl)phosphonate | 1.2 | HWE Reagent (ω-Chain) |

| Lithium Chloride (LiCl) | 1.2 | Lewis acid to enhance reactivity |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1.1 | Non-nucleophilic base |

| Acetonitrile (MeCN) | - | Aprotic solvent |

| Typical Yield | - | 85-95% |

| Table 1: Reagents and typical yield for the HWE condensation step. |

Stereoselective Reduction of the C-15 Ketone

The reduction of the C-15 ketone to the corresponding (S)-alcohol is arguably the most critical step in the synthesis, as the stereochemistry at this position is paramount for biological activity. Failure to control this reduction leads to the formation of the 15-(R) epimer, a diastereomeric impurity that is difficult to separate and pharmacologically inactive.[3]

The desired outcome is achieved by using sterically demanding reducing agents that approach the ketone from the less hindered Re-face.

Figure 2: Options for the critical C-15 ketone reduction, highlighting the desired stereochemical outcome.

Causality in Reagent Selection:

-

L-Selectride® (Lithium tri-sec-butylborohydride): This is a widely used reagent for this transformation. Its large steric profile ensures hydride delivery to the desired face of the prochiral ketone, typically yielding high diastereomeric ratios (>95:5). The reaction must be performed at low temperatures (e.g., -78 °C) to maximize selectivity.[7]

-

Enzymatic Reduction: Biocatalysis offers an excellent alternative, often providing near-perfect enantioselectivity. Ketoreductases (KREDs) or whole-cell systems like Pichia glucozyma can be employed for this reduction.[8][9] While highly selective, this approach requires specialized expertise in biocatalysis and process optimization.

Protocol 2: Stereoselective Reduction with L-Selectride®

-

Dissolve the enone intermediate (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add L-Selectride® (1.5 eq., 1.0 M solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction at -78 °C for 3-4 hours. Monitor progress by TLC, noting the formation of a more polar spot.

-

Carefully quench the reaction at -78 °C by the slow, dropwise addition of 30% hydrogen peroxide solution, followed by aqueous NaOH (3M).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography to isolate the desired 15-(S)-allyl alcohol.

| Parameter | Condition | Rationale |

| Temperature | -78 °C | Maximizes stereoselectivity by minimizing thermal energy, enhancing the energetic difference between the two transition states. |

| Reagent | L-Selectride® | Steric bulk directs hydride attack to the less hindered face of the ketone. |

| Quench | H₂O₂, NaOH | Oxidizes and breaks down the borane byproducts into easily removable boric acid salts. |

| Diastereomeric Ratio (S:R) | >95:5 | A measure of the reaction's stereochemical fidelity. |

| Table 2: Critical parameters for the stereoselective reduction of the C-15 ketone. |

Installation of the α-Chain and Final Elaboration

With the ω-chain and the C-15 stereocenter correctly established, the focus shifts to the upper side chain.

Step 3: Deprotection and Lactone Reduction

The protecting groups on the Corey lactone core (e.g., p-phenylbenzoate) are removed, typically by hydrolysis with a base like K₂CO₃ in methanol. This reveals the C-9 and C-11 hydroxyl groups. The resulting intermediate is then reduced again with DIBAL-H to open the lactone ring and form a triol intermediate.

Step 4: Wittig Reaction for the α-Chain

The α-chain is installed using a classic Wittig reaction. The required phosphonium ylide, (4-carboxybutyl)triphenylphosphonium bromide, is generated in situ using a strong base like potassium tert-butoxide. The reaction with the aldehyde (derived from the triol) forms the C5-C6 cis-(Z) double bond, a characteristic feature of PGF2α. The use of salt-free ylides in aprotic solvents favors the formation of the Z-alkene.[10][11]

Step 5: Final Deprotection and Esterification (if required)

If any acid-labile protecting groups were used (e.g., THP), a final acidic workup is required.[12] For many applications, the final carboxylic acid is converted to an ester prodrug, such as the isopropyl ester found in Latanoprost. This can be achieved under standard esterification conditions (e.g., isopropyl alcohol with an acid catalyst or using isopropyl iodide and a base like DBU).[13] Purification by preparative HPLC is often necessary to ensure the final API meets stringent purity requirements, particularly for removing any 5,6-trans isomer impurity.[14]

Conclusion

The synthesis of 16-phenoxy-17,18,19,20-tetranor Prostaglandin F2α is a testament to the power of modern synthetic organic chemistry. The Corey lactone strategy provides a reliable and stereocontrolled route to this complex and therapeutically vital molecule. Success hinges on a deep understanding of the underlying reaction mechanisms, particularly in the selection of reagents for the Horner-Wadsworth-Emmons olefination to ensure E-selectivity and, most critically, the use of sterically-demanding reducing agents to control the C-15 stereocenter. The protocols and insights provided in this guide serve as a robust framework for researchers and drug development professionals engaged in the synthesis of this important class of prostaglandin analogs.

References

-

ResearchGate. (n.d.). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Retrieved from ResearchGate. [Link]

-

Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Journal of Organic Chemistry, 80(16), 8134-8141. [Link]

-

Smazal, A., et al. (2023). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Molecules, 28(15), 5882. [Link]

-

SciSpace. (2020). Concise, scalable and enantioselective total synthesis of prostaglandins. Retrieved from SciSpace. [Link]

-

Brumsted, J. R., et al. (1989). Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro. Fertility and Sterility, 52(5), 769-73. [Link]

-

AIR Unimi. (n.d.). A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost. Retrieved from AIR Unimi. [Link]

-

Liu, Z. Y., Wu, X. R., & He, X. C. (1985). [Synthesis of 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha]. Yao Xue Xue Bao, 20(2), 140-2. [Link]

-

Newton, R. F., et al. (1980). Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. Journal of the Chemical Society, Perkin Transactions 1, 2789-2797. [Link]

- Gutman, A., et al. (2003). Process for the preparation of latanoprost.

-

Clarke, C. G., et al. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters, 24(48), 8966–8970. [Link]

-

Corey, E. J., et al. (1972). New reagents for stereoselective carbonyl reduction. Improved synthetic route to the primary prostaglandins. Journal of the American Chemical Society, 94(24), 8616–8618. [Link]

-

Kakehi, G., et al. (2023). Organocatalyst-mediated, pot-economical total synthesis of latanoprost. Chemical Science, 14(20), 5467-5472. [Link]

-

ResearchGate. (n.d.). Stereoselective Reduction of 2-Hydroxy Ketones towards syn- and anti-1,2-Diols. Retrieved from ResearchGate. [Link]

-

Catanoiu, O., et al. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(21), 5037. [Link]

-

ResearchGate. (n.d.). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. Retrieved from ResearchGate. [Link]

-

Catanoiu, O., et al. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(21), 5037. [Link]

-

Paul, C. E., et al. (2022). Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. ChemBioChem, 23(19), e202200388. [Link]

-

Liu, Y., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2530. [Link]

- Babiak, K. A., et al. (1992). Process for production of prostaglandin intermediates.

-

Tănase, C. I., & Drăghici, C. (2012). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. Revue Roumaine de Chimie, 57(11-12), 845-853. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. US5079371A - Process for production of prostaglandin intermediates - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. air.unimi.it [air.unimi.it]

- 9. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]

- 13. Latanoprost synthesis - chemicalbook [chemicalbook.com]

- 14. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]

16-Phenoxy Tetranor PGF2α: A Comprehensive Technical Guide for Researchers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with 16-phenoxy tetranor PGF2α, a potent and selective prostaglandin F2α (PGF2α) analog. This document provides a comprehensive overview of its synthesis, mechanism of action, and key applications, supported by detailed experimental protocols and field-proven insights to facilitate its effective use in a research setting.

Introduction: Understanding the Significance of 16-Phenoxy Tetranor PGF2α

Prostaglandin F2α (PGF2α) is a naturally occurring lipid autacoid that mediates a wide range of physiological and pathological processes, including smooth muscle contraction, luteolysis, and inflammation.[1] Its therapeutic potential, however, is often limited by its rapid in vivo metabolism. This has driven the development of synthetic analogs with improved stability and receptor selectivity.